molecular formula C12H14ClIO B13075835 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene

1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene

Cat. No.: B13075835
M. Wt: 336.59 g/mol
InChI Key: ZKQGDBFTNHRKIU-UHFFFAOYSA-N
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Description

1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C12H14ClIO. It is a chlorinated benzene derivative with an iodocyclopentyl group attached via an oxy-methyl linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves the following steps:

    Formation of the iodocyclopentyl group: This can be achieved by iodination of cyclopentane using iodine and a suitable oxidizing agent.

    Attachment of the oxy-methyl linkage: The iodocyclopentyl group is then reacted with formaldehyde to form the oxy-methyl intermediate.

    Chlorination of benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.

    Coupling reaction: The chlorinated benzene is then coupled with the oxy-methyl intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk iodination and chlorination: Using large reactors to handle the iodination and chlorination steps.

    Continuous flow reactors: For the coupling reaction to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene undergoes various chemical reactions, including:

    Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction reactions: The compound can be reduced to remove the halogen atoms, forming the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-{[(2-bromocyclopentyl)oxy]methyl}benzene
  • 1-Chloro-2-{[(2-fluorocyclopentyl)oxy]methyl}benzene
  • 1-Chloro-2-{[(2-chlorocyclopentyl)oxy]methyl}benzene

Uniqueness

1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodocyclopentyl group, in particular, offers unique steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C12H14ClIO

Molecular Weight

336.59 g/mol

IUPAC Name

1-chloro-2-[(2-iodocyclopentyl)oxymethyl]benzene

InChI

InChI=1S/C12H14ClIO/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2

InChI Key

ZKQGDBFTNHRKIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)I)OCC2=CC=CC=C2Cl

Origin of Product

United States

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